molecular formula C₁₅H₁₆FN₃O₃S B1146296 4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide CAS No. 1798429-38-5

4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide

Cat. No. B1146296
M. Wt: 337.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to "4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide" involves microwave irradiation techniques, which offer a rapid and efficient method for obtaining these compounds. Notably, this approach allows for the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, with various ketones used as starting materials, including 4-methoxyacetophenone and 4-fluoroacetophenone. This method represents a significant improvement over traditional synthesis methods, enabling the creation of compounds with potent inhibitory effects against human carbonic anhydrase isoenzymes (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds within this class, including those substituted with fluoro and methoxy groups, has been detailed through X-ray crystallography studies. These studies reveal intricate details about the molecular arrangements, including the presence of C—H⋯πaryl interactions and C—H⋯O intermolecular interactions, which contribute to the formation of two-dimensional and three-dimensional architectures, respectively (Rodrigues et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of "4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide" and its derivatives encompasses a range of biochemical activities. These compounds exhibit significant inhibitory effects on carbonic anhydrase isoenzymes, highlighting their potential as biochemical tools or therapeutic agents. The reactivity is influenced by the substitution pattern on the benzene ring, which can modulate the compound's interaction with biological targets (Gul et al., 2016).

Scientific Research Applications

Synthesis and Carbonic Anhydrase Inhibitory Effects

A study by Gul et al. (2016) focused on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, including derivatives that might be structurally similar to the compound , using microwave irradiation. These compounds, including ones with 4-fluoroacetophenone and 4-methoxyacetophenone substituents, were evaluated for their inhibitory effects against human carbonic anhydrase (hCA) I and II isoenzymes. The compounds demonstrated potent inhibition, suggesting potential biomedical applications, particularly in conditions where modulation of carbonic anhydrase activity is beneficial (Gul, Kucukoglu, Yamali, Bilginer, Yuca, Ozturk, Taslimi, Gulcin, & Supuran, 2016).

Cytotoxicity and Carbonic Anhydrase Inhibition for Antitumor Activity

Another study by Gul et al. (2016) synthesized a series of new benzenesulfonamides with different substituents, including fluorine and methoxy groups. These compounds were tested for cytotoxicity, tumor-specificity, and as potential carbonic anhydrase inhibitors. Some derivatives showed notable cytotoxic activities, which could be pivotal for further anti-tumor studies, while also strongly inhibiting cytosolic isoforms of human carbonic anhydrase I and II (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Antimicrobial Activity

A study by Sarvaiya, Gulati, and Patel (2019) explored the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including benzenesulfonamide derivatives. These synthesized compounds were evaluated for their antimicrobial activity against various bacteria and fungi, highlighting the potential use of such compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

properties

CAS RN

1798429-38-5

Product Name

4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide

Molecular Formula

C₁₅H₁₆FN₃O₃S

Molecular Weight

337.38

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.